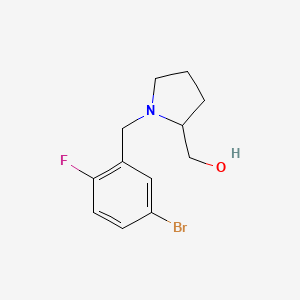
1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex organic reactions, drawing from starting materials like nitro compounds, anilines, or halides. A specific method for synthesizing similar compounds involves high-throughput screening for potency and selectivity, followed by medicinal chemistry optimizations to enhance pharmacokinetic properties. For instance, VX-770, a quinolinone derivative, was synthesized through extensive medicinal chemistry efforts, showcasing the typical pathway for developing compounds with precise biological functions (Hadida et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, is characterized by specific functional groups that define their chemical reactivity and interaction with biological molecules. Studies often employ techniques like crystal structure analysis, DFT studies, and Hirshfeld surface analysis to understand the spatial arrangement of atoms and the electronic properties of these molecules. For example, a study on a related compound demonstrated the significance of the oxoquinoline unit's planarity and its substituents' orientation in defining molecular interactions (Baba et al., 2019).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including cyclocondensation, N-alkylation, and reactions with phosphorus oxychloride, demonstrating their synthetic versatility. For example, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride leads to chloro derivatives, highlighting the reactivity of the quinoline core towards electrophilic substitution (Ukrainets et al., 2009).
Applications De Recherche Scientifique
Antimicrobial Agents
Research has demonstrated the potential of quinoline derivatives as effective antimicrobial agents. A study focused on the synthesis of a series of compounds, including quinazolinone and 4-thiazolidinone derivatives, revealing their in vitro antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus species Desai, Dodiya, & Shihora, 2011.
Anticancer and Fluorescence Agents
Quinoline derivatives have been explored for their anticancer properties and fluorescence. A study described the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, which showed cytotoxic activity towards various cancer cell lines, along with their fluorescent properties Funk et al., 2015. These findings indicate their potential use in cancer therapy and as tools in biological imaging.
Calcium Channel Antagonists
Quinoline derivatives have been identified as potential calcium channel antagonists. Research involving the synthesis of hexahydroquinoline derivatives demonstrated their ability to modulate calcium channels, which is crucial for various physiological processes. These compounds were tested for their effects on isolated rat ileum and thoracic artery, indicating their potential in treating cardiovascular diseases Simşek et al., 2006.
Breast Anticancer Activity
Another study focused on synthesizing quinoline-3-carboxylic acid derivatives to evaluate their anticancer effect against the breast cancer MCF-7 cell line. The study found significant anticancer activity in some of the synthesized compounds, suggesting their potential as therapeutic agents against breast cancer Gaber et al., 2021.
Propriétés
IUPAC Name |
1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-21-15-7-5-4-6-14(15)17(22)16(19(21)24)18(23)20-13-10-8-12(2)9-11-13/h4-11,22H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRSDDHFIJFNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)
![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)
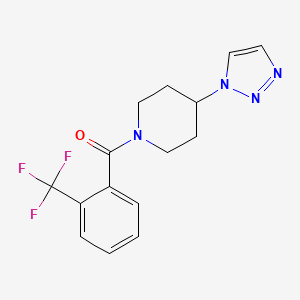
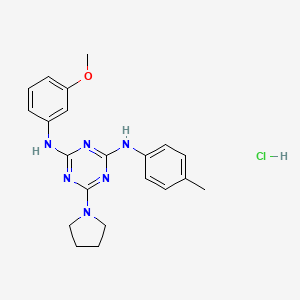
![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)
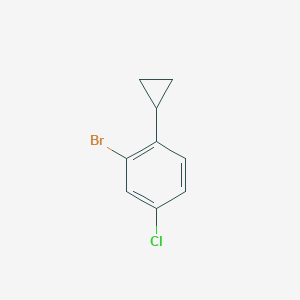

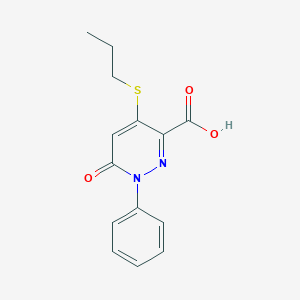
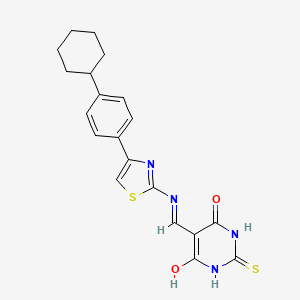
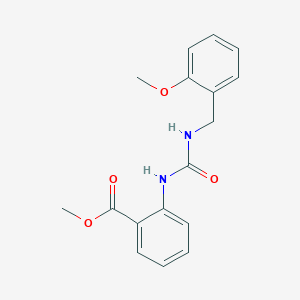

![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)
![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)
